
sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate is a chemical compound that belongs to the class of cyclopentadiene derivatives. This compound is characterized by the presence of a cyclopentadiene ring substituted with a carboxylate group and a hydroxypropyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with 2-hydroxypropyl sodium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-2,4-diene-1-carboxaldehyde, while reduction may produce cyclopenta-2,4-diene-1-methanol.
Aplicaciones Científicas De Investigación
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the cyclopentadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate can be compared with other cyclopentadiene derivatives such as:
Cyclopenta-2,4-diene-1-carboxylic acid: Lacks the hydroxypropyl group, leading to different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of a hydroxypropyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
428862-10-6 |
|---|---|
Fórmula molecular |
C9H11NaO3 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H11O3.Na/c1-7(10)6-12-9(11)8-4-2-3-5-8;/h2-5,7,10H,6H2,1H3;/q-1;+1 |
Clave InChI |
HYAPWOVTWADOTM-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)[C-]1C=CC=C1)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
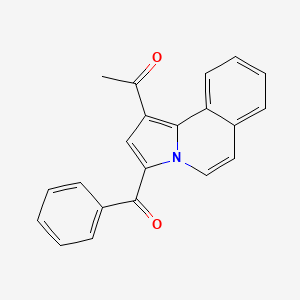
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
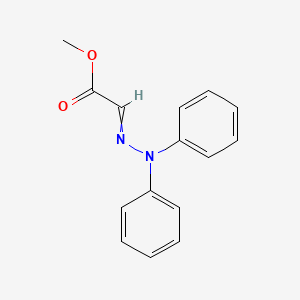
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
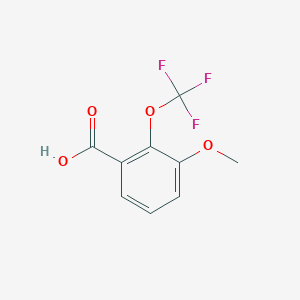

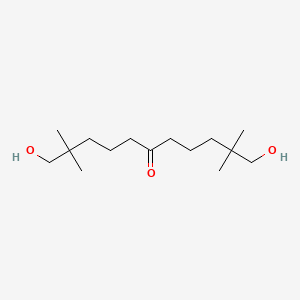
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
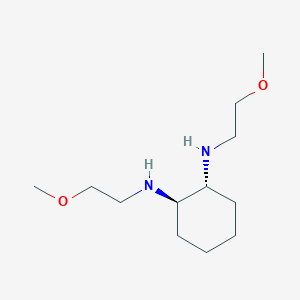

![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
